

Spectroscopic Data of 4-Bromoheptane: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromoheptane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromoheptane**, a key alkyl halide intermediate in various organic syntheses. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of **4-bromoheptane** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-bromoheptane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of **4-bromoheptane** provides information about the chemical environment of the hydrogen atoms in the molecule. Due to the symmetrical nature of **4-bromoheptane** (CH3CH2CH2CH(Br)CH2CH2CH3), a degree of signal overlap is expected.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum distinguishes the unique carbon environments within the **4-bromoheptane** molecule.

¹³C NMR Data

Carbon Atom	Chemical Shift (δ) in ppm
C4 (CH-Br)	Data not explicitly found in search results
C3, C5	Data not explicitly found in search results
C2, C6	Data not explicitly found in search results
C1, C7	Data not explicitly found in search results

Note: While the existence of ¹³C NMR spectra is confirmed[1], specific chemical shift values were not available in the initial search results.

Predicted spectra are available on some platforms[2].

Infrared (IR) Spectroscopy

The IR spectrum of **4-bromoheptane** reveals the characteristic vibrational frequencies of its functional groups.

IR Absorption Data

Functional Group	Wavenumber (cm ⁻¹)
C-H stretch (alkane)	2850-3000
C-H bend (alkane)	1350-1470
C-Br stretch	500-600

Note: The C-Br stretch is often weak and can be difficult to observe.

Mass Spectrometry (MS)

Mass spectrometry of **4-bromoheptane** provides information about its molecular weight and fragmentation pattern upon ionization.

Mass Spectrometry Data

Parameter	Value (m/z)
Molecular Ion $[M]^+$	178/180 (due to ^{79}Br and ^{81}Br isotopes)
Key Fragment Ions	
$[\text{M-Br}]^+$	99
Further fragmentation of the heptyl cation	Various smaller fragments
Note: The presence of bromine results in a characteristic $M/M+2$ isotopic pattern for bromine-containing fragments.	

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **4-bromoheptane**.

NMR Spectroscopy

Sample Preparation:

- A sample of **4-bromoheptane** (typically 5-20 mg for ^1H NMR, 20-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a clean, dry NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a reference peak at 0 ppm.
- The tube is capped and gently agitated to ensure a homogeneous solution.

Data Acquisition:

- The prepared NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
- The acquired FID is then Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy (Neat Liquid)

Sample Preparation:

- A small drop of neat (undiluted) **4-bromoheptane** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top, spreading the liquid into a thin film.

Data Acquisition:

- A background spectrum of the empty spectrometer is recorded.
- The prepared salt plates are placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of **4-bromoheptane**.

Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of **4-bromoheptane** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

Data Acquisition:

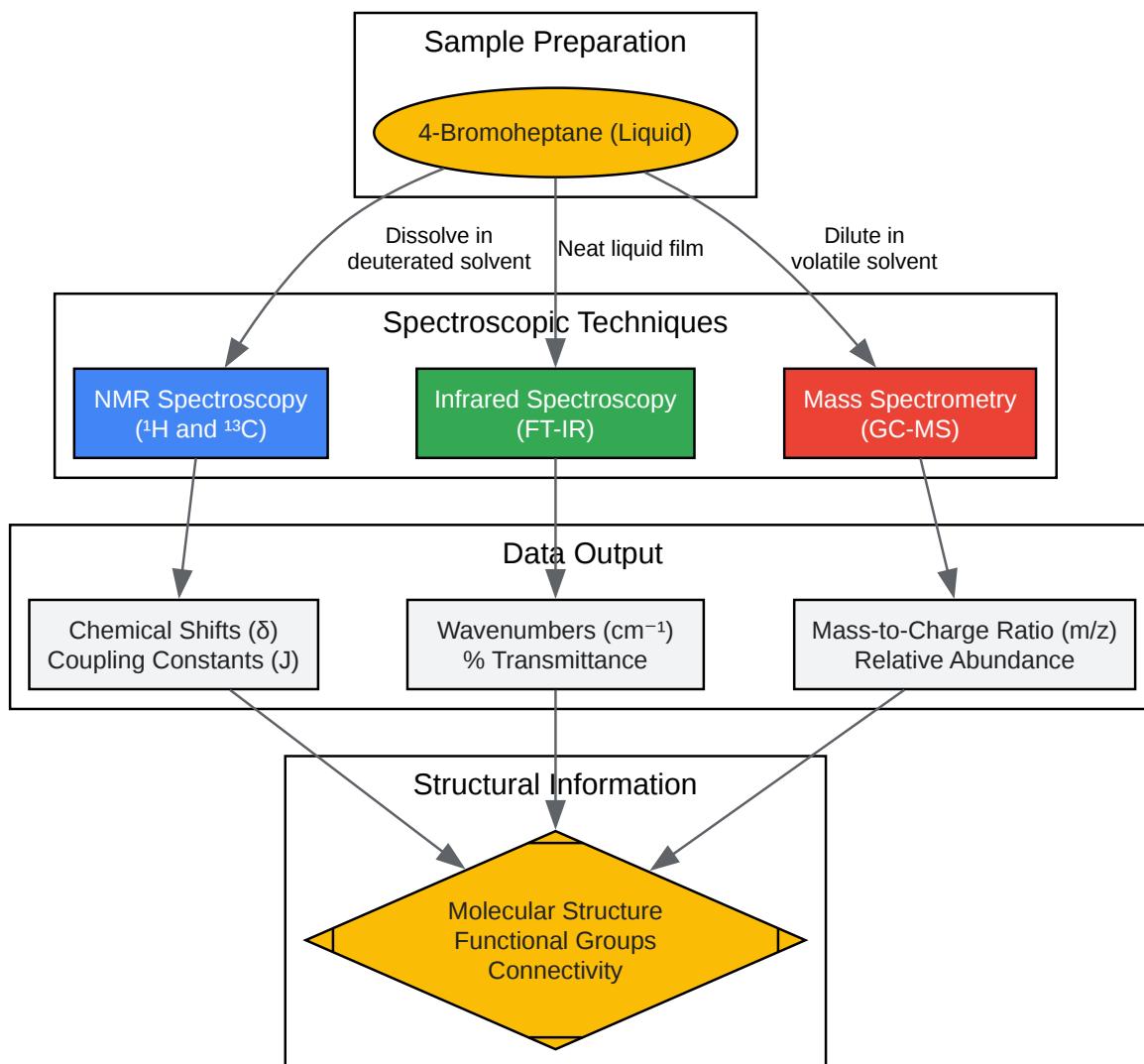
- The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.
- The separated **4-bromoheptane** molecules elute from the GC column and enter the mass spectrometer's ion source.

- In the ion source, the molecules are bombarded with a beam of electrons (typically at 70 eV), causing them to ionize and fragment.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-bromoheptane**.

Spectroscopic Analysis Workflow for 4-Bromoheptane

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References

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- 2. Page loading... [wap.guidechem.com]
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